特拉格列净杂质X

描述

Trelagliptin Impurity X is a byproduct or degradation product associated with the synthesis and stability of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Impurities in pharmaceutical compounds are critical to identify and control as they can affect the efficacy and safety of the drug.

科学研究应用

Reference Substance for Impurity Analysis

Trelagliptin impurity X serves as a reference standard in analytical methods for detecting related substances in Trelagliptin succinate formulations. The compound is crucial for:

- Monitoring Impurity Levels : It helps in assessing the levels of impurities during the manufacturing process and storage conditions, ensuring that they remain within acceptable limits .

- Quality Assurance : Utilizing impurity X as a reference allows for consistent quality control across different batches of Trelagliptin succinate, contributing to regulatory compliance and patient safety .

Method Development for Impurity Detection

Several analytical techniques have been developed to detect Trelagliptin impurity X effectively:

| Method | Description | Advantages |

|---|---|---|

| HPLC | High-performance liquid chromatography (HPLC) is used to separate and quantify impurities. | High sensitivity and specificity |

| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with mass spectrometry provides detailed analysis. | Enhanced detection limits |

| Spectrophotometric Methods | Various spectrophotometric techniques are employed for simultaneous assay with degradation products. | Cost-effective and straightforward |

These methods facilitate the identification and quantification of impurities, including Trelagliptin impurity X, ensuring that pharmaceutical products meet stringent quality standards .

Case Study 1: Quality Control in Manufacturing

A study highlighted the application of Trelagliptin impurity X as a reference standard during the quality control processes at a pharmaceutical manufacturing facility. By employing HPLC methods, researchers were able to detect levels of impurities effectively, ensuring that all batches complied with regulatory standards. The findings indicated that using impurity X significantly improved the reliability of quality assessments .

Case Study 2: Stability Studies

In another investigation focusing on stability studies of Trelagliptin succinate, Trelagliptin impurity X was utilized to monitor degradation products under various environmental conditions. The results demonstrated that monitoring this impurity provided insights into the stability profile of the drug, informing storage conditions and shelf-life determinations .

作用机制

Target of Action

Mode of Action

Biochemical Pathways

Trelagliptin affects the AMPK pathway . It has been observed to significantly activate the AMPK pathway in oxygen-glucose deprivation/reperfusion (OGD/R)-challenged human aortic valvular endothelial cells (HAVECs) . This activation leads to the amelioration of OGD/R-induced mitochondrial disturbance and metabolic changes .

Pharmacokinetics

The pharmacokinetic properties of Trelagliptin are characterized by its slow-binding inhibition of DPP-4 . The half-life for dissociation (t1/2) is approximately 30 minutes . .

Result of Action

Action Environment

The action of Trelagliptin can be influenced by environmental factors such as the presence of oxygen-glucose deprivation/reperfusion (OGD/R) conditions . In such conditions, Trelagliptin has been observed to exert a protective effect against mitochondrial dysfunction and metabolic disturbance . .

生化分析

Biochemical Properties

Trelagliptin Impurity X plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), similar to Trelagliptin itself. The nature of these interactions involves reversible, competitive, and slow-binding inhibition of DPP-4 . This interaction is significant because DPP-4 is responsible for the inactivation of incretin hormones, which play a crucial role in regulating blood glucose levels.

Cellular Effects

The effects of Trelagliptin Impurity X on various types of cells and cellular processes are noteworthy. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Trelagliptin Impurity X can affect beta-cell function in patients with type 2 diabetes, leading to changes in insulin secretion and resistance . Additionally, it has been observed to impact body composition by reducing body fat mass without affecting skeletal muscle mass .

Molecular Mechanism

At the molecular level, Trelagliptin Impurity X exerts its effects through specific binding interactions with biomolecules. It inhibits dipeptidyl peptidase-4 (DPP-4) by forming a non-covalent interaction, which results in the stabilization of incretin hormones and enhanced insulin secretion . This inhibition mechanism is crucial for its role in controlling blood glucose levels in diabetic patients.

Temporal Effects in Laboratory Settings

The temporal effects of Trelagliptin Impurity X in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, Trelagliptin Impurity X has shown consistent inhibition of DPP-4 activity, which contributes to its sustained efficacy

Dosage Effects in Animal Models

The effects of Trelagliptin Impurity X at different dosages have been studied in animal models to determine its threshold and toxic effects. It has been observed that higher doses of Trelagliptin Impurity X can lead to adverse effects, including potential toxicity . Understanding the dosage effects is essential for determining safe and effective therapeutic levels.

Metabolic Pathways

Trelagliptin Impurity X is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The inhibition of DPP-4 by Trelagliptin Impurity X affects the metabolism of incretin hormones, leading to increased insulin secretion and improved glucose regulation .

Transport and Distribution

The transport and distribution of Trelagliptin Impurity X within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its pharmacological activity . Understanding these transport mechanisms is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of Trelagliptin Impurity X plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with DPP-4 and subsequent inhibition of the enzyme.

准备方法

The preparation of Trelagliptin Impurity X involves several synthetic routes and reaction conditions. One method includes dissolving the compound in ethanol, adding sodium bicarbonate, and reacting at elevated temperatures . The process is designed to be efficient, with easily available raw materials, strong operability, convenient purification, and simple post-treatment steps . Industrial production methods focus on optimizing these steps to produce large quantities of the impurity for further analysis and quality control.

化学反应分析

Trelagliptin Impurity X undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the impurity, while substitution reactions can lead to the formation of various substituted derivatives .

相似化合物的比较

Trelagliptin Impurity X can be compared with other impurities and degradation products of similar DPP-4 inhibitors, such as Alogliptin, Saxagliptin, and Sitagliptin . These compounds share a similar mechanism of action but may differ in their impurity profiles and stability. Trelagliptin Impurity X is unique in its specific chemical structure and the conditions under which it is formed. Understanding these differences is crucial for ensuring the safety and efficacy of the parent drug.

Conclusion

Trelagliptin Impurity X is an important compound in the study of pharmaceutical impurities. Its preparation, chemical reactions, and scientific research applications provide valuable insights into the stability and safety of Trelagliptin. Further research is needed to fully understand its mechanism of action and to compare it with similar compounds.

生物活性

Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used for the treatment of type 2 diabetes mellitus. Trelagliptin Impurity X refers to an impurity associated with the drug, which may have implications for its biological activity and therapeutic efficacy. This article explores the biological activity of Trelagliptin Impurity X, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Trelagliptin acts by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, trelagliptin increases the levels of GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This mechanism contributes to improved glycemic control in patients with type 2 diabetes .

Inhibition of DPP-4 Activity

Research has demonstrated that Trelagliptin Impurity X exhibits a concentration-dependent inhibition of DPP-4 activity. The inhibitory effect was assessed using recombinant human DPP-4 and various animal models. The 50% inhibitory concentration (IC50) values for trelagliptin were found to be as follows:

| Species | IC50 (nmol/L) |

|---|---|

| Human | 5.4 [95% CI: 5.2-5.7] |

| Dog | 6.2 [95% CI: 6.0-6.4] |

| Rat | 9.7 [95% CI: 8.0-11.8] |

The mode of inhibition was characterized as competitive and reversible, with a dissociation half-life of approximately 30 minutes .

Pharmacokinetics and Efficacy

Trelagliptin is administered once weekly, demonstrating favorable pharmacokinetic properties that enhance patient compliance. Studies have indicated that the drug reaches peak plasma concentrations within 1 to 1.5 hours post-administration, with a half-life that supports its once-weekly dosing regimen .

In clinical trials, trelagliptin has shown significant efficacy in reducing HbA1c levels compared to placebo and other antidiabetic agents. For instance, a multicenter study reported an overall incidence of treatment-emergent adverse events (TEAEs) at 87.9% in patients receiving trelagliptin as an add-on therapy to insulin .

Case Studies and Clinical Findings

Several studies have investigated the effects of trelagliptin in diverse patient populations:

- Combination Therapy with Insulin : A study assessed the efficacy and safety of trelagliptin combined with insulin in patients who were unable to achieve glycemic control with insulin alone. The results indicated that trelagliptin effectively lowered blood glucose levels without increasing the risk of severe hypoglycemia .

- Long-term Efficacy : Another long-term study evaluated the effects of switching to trelagliptin from other DPP-4 inhibitors or sulfonylureas. Patients experienced sustained reductions in HbA1c over a follow-up period, highlighting the drug's effectiveness as a treatment option for type 2 diabetes .

- Adverse Event Profile : While generally well-tolerated, some adverse events were reported, including gastrointestinal symptoms and mild skin reactions. The overall safety profile suggests that trelagliptin is a viable option for many patients with type 2 diabetes .

属性

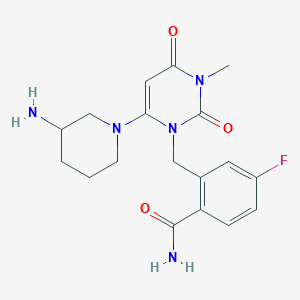

IUPAC Name |

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O3/c1-22-16(25)8-15(23-6-2-3-13(20)10-23)24(18(22)27)9-11-7-12(19)4-5-14(11)17(21)26/h4-5,7-8,13H,2-3,6,9-10,20H2,1H3,(H2,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNPUJHLPMLIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)N)N3CCCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。